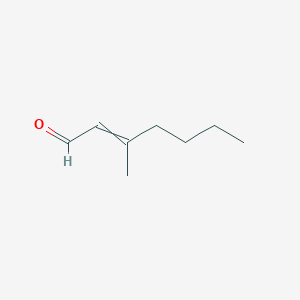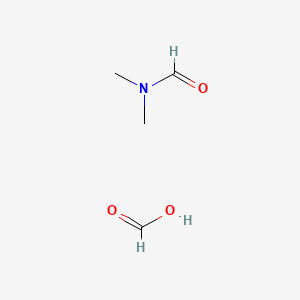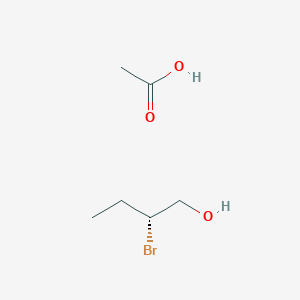
acetic acid;(2R)-2-bromobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(2R)-2-bromobutan-1-ol is a compound that combines the properties of acetic acid and (2R)-2-bromobutan-1-ol. (2R)-2-bromobutan-1-ol is an organic compound that contains a bromine atom and a hydroxyl group attached to a butane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2R)-2-bromobutan-1-ol can be achieved through several methods. One common method involves the reaction of (2R)-2-bromobutan-1-ol with acetic acid in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of acetic acid involves the oxidation of ethanol, acetaldehyde, or butane and butene . The production of (2R)-2-bromobutan-1-ol can be achieved through the bromination of butan-1-ol using bromine or hydrobromic acid. The combination of these two compounds can be carried out in a controlled environment to produce this compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(2R)-2-bromobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in (2R)-2-bromobutan-1-ol can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia .
Major Products
The major products formed from these reactions include butanone, butanol, and various substituted butanols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Acetic acid;(2R)-2-bromobutan-1-ol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of acetic acid;(2R)-2-bromobutan-1-ol involves the interaction of its functional groups with specific molecular targets. The acetic acid component can act as an antimicrobial agent by disrupting the cell membrane of bacteria and fungi . The (2R)-2-bromobutan-1-ol component can interact with enzymes and proteins, potentially inhibiting their activity and affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to acetic acid;(2R)-2-bromobutan-1-ol include:
Acetic acid: A simple carboxylic acid with various industrial applications.
Butan-1-ol: An alcohol used as a solvent and in the production of other chemicals.
2-Bromobutane: A brominated alkane used in organic synthesis.
Uniqueness
This compound is unique due to the combination of acetic acid and (2R)-2-bromobutan-1-ol, which imparts distinct chemical and physical properties. This combination allows for a wide range of applications in different fields, making it a versatile compound for scientific research and industrial use.
Propriétés
Numéro CAS |
70379-73-6 |
|---|---|
Formule moléculaire |
C6H13BrO3 |
Poids moléculaire |
213.07 g/mol |
Nom IUPAC |
acetic acid;(2R)-2-bromobutan-1-ol |
InChI |
InChI=1S/C4H9BrO.C2H4O2/c1-2-4(5)3-6;1-2(3)4/h4,6H,2-3H2,1H3;1H3,(H,3,4)/t4-;/m1./s1 |
Clé InChI |
UYPMEQXKGWFRQB-PGMHMLKASA-N |
SMILES isomérique |
CC[C@H](CO)Br.CC(=O)O |
SMILES canonique |
CCC(CO)Br.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


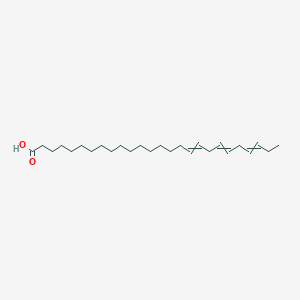
![3-(Diethylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14458349.png)

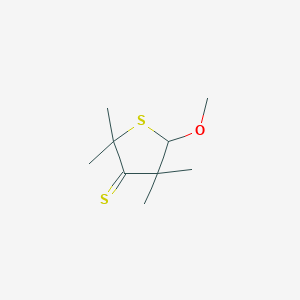

![4-Bromo-4h-cyclopenta[def]phenanthrene](/img/structure/B14458374.png)
![N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]phenyl}acetamide](/img/structure/B14458375.png)
![2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B14458378.png)
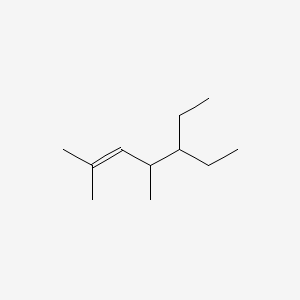
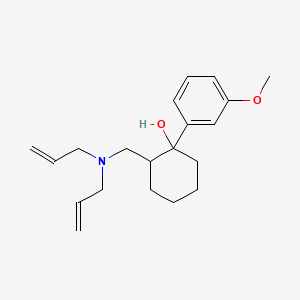
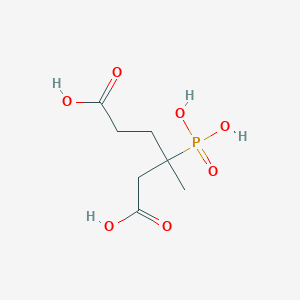
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-(phenylmethyl)-](/img/structure/B14458400.png)
